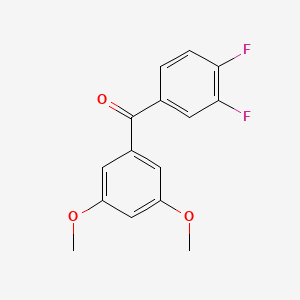
3,4-Difluoro-3',5'-dimethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Difluoro-3’,5’-dimethoxybenzophenone” is a chemical compound with the molecular formula C15H12F2O3 . It has a molecular weight of 278.26 . The IUPAC name for this compound is (3,4-difluorophenyl)(3,5-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “3,4-Difluoro-3’,5’-dimethoxybenzophenone” consists of a benzophenone core, which is a ketone derivative of diphenylmethane. It has two fluorine atoms at the 3 and 4 positions of one phenyl ring and two methoxy groups at the 3 and 5 positions of the other phenyl ring .
Physical And Chemical Properties Analysis
“3,4-Difluoro-3’,5’-dimethoxybenzophenone” has a molecular weight of 278.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .
Aplicaciones Científicas De Investigación
Photophysical Behavior Characterization
A study by Santra et al. (2019) focused on the characterization of the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules binding to the Spinach aptamer. These molecules, including derivatives of 3,4-Difluoro-3',5'-dimethoxybenzophenone, are weakly fluorescent in liquid solvents and their fluorescence is highly sensitive to the pH of the medium and solvent-specific interactions. This research is significant in understanding the photophysical properties of such compounds, which has implications in fields like bioimaging and molecular probes (Santra et al., 2019).
Mesomorphic Properties in Tetraphenylethenes
Research by Schultz et al. (2001) explored the synthesis of tetraphenylethenes with lipophilic side chains, including derivatives of this compound. These compounds displayed hexagonal columnar mesophases, showcasing their potential use in materials science, particularly in liquid crystal technology and organic electronics (Schultz et al., 2001).
Glycosyl Fluorides Synthesis
Kim et al. (2020) presented a method for the photocatalytic generation of glycosyl fluorides using sulfur(VI) hexafluoride and 4,4'-dimethoxybenzophenone. This method is notable for its application in synthesizing glycosyl fluorides, which have significant roles in pharmaceuticals and agrochemicals. It demonstrates the utility of this compound derivatives in facilitating important chemical transformations (Kim et al., 2020).
Development of Aromatic Polyamides
A study by Hsiao and Yu (1996) involved the synthesis of aromatic polyamides using derivatives of this compound. These polyamides were notable for their solubility in polar solvents and thermal stability, indicating potential applications in the field of high-performance polymers and advanced materials engineering (Hsiao & Yu, 1996).
Hydrogenation Studies
Tiwari et al. (2014) investigated the selective hydrogenation of 3,4-dimethoxybenzophenone to benzhydrol, a process relevant in industrial chemistry. This study provides insight into the catalytic properties and potential industrial applications of this compound derivatives in chemical synthesis (Tiwari et al., 2014).
Optical Studies of Metal Complexes
Mekkey et al. (2020) conducted a study on the synthesis and optical properties of metal complexes using 3,4-dimethoxybenzaldehyde derivatives. This research highlights the potential application of these compounds in materials science, particularly in the development of new optical materials (Mekkey et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJZMPAXGUBDKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

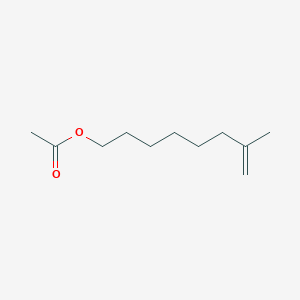
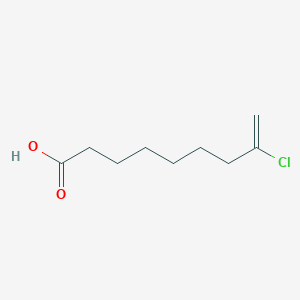

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
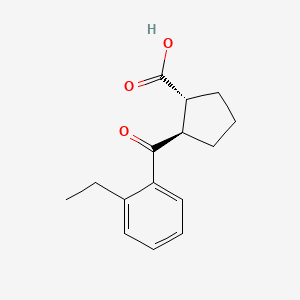
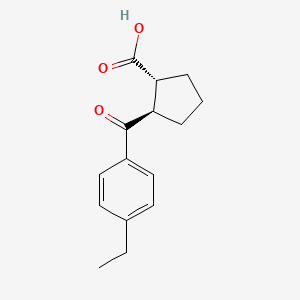

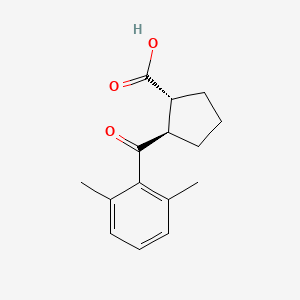
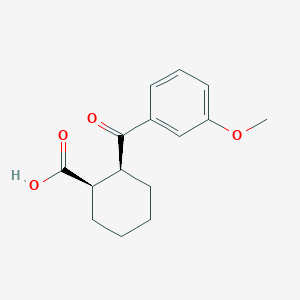
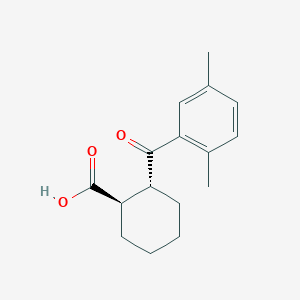
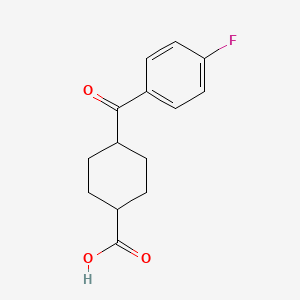
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)